1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, with methyl groups at the 1 and 4 positions and an aldehyde group at the 3 position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-1H-pyrrolo[2,3-B]pyridine-3-carboxaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action affects these pathways and their downstream effects. The inhibition of FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are crucial in the context of cancer therapy, as abnormal FGFR signaling is associated with tumor progression and resistance to treatment .
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis, particularly in breast cancer 4T1 cells . The compound also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anti-cancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs is attributed to its structural features, which allow it to fit into the ATP-binding pocket and form stable interactions with key amino acid residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Degradation products and their potential impact on cellular processes also need to be explored to fully understand the compound’s temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage that maximizes therapeutic benefits while minimizing side effects is crucial for its potential clinical application .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are essential for its elimination from the body and can influence its overall pharmacokinetic profile . Understanding the metabolic pathways of this compound is important for predicting its behavior in vivo and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound is localized primarily in the cytoplasm of cancer cells, where it interacts with FGFRs and other target proteins . The compound’s subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyridine derivatives in the presence of a catalyst. For instance, the reaction of 1,4-dimethylpyrrole with 3-pyridinecarboxaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: 1,4-Dibromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Scientific Research Applications
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules, including potential drug candidates.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
- 1,4-Dibromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of various bioactive compounds. Additionally, its ability to inhibit FGFRs sets it apart from other similar compounds, highlighting its potential in cancer therapy .
Properties
IUPAC Name |
1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKXBFBLVDUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203939 | |
Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27284-69-1 | |
Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27284-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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